molecular formula C13H19N5O2S B15058335 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid

Cat. No.: B15058335
M. Wt: 309.39 g/mol
InChI Key: QUZOVLWZZUNHAN-UHFFFAOYSA-N
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Description

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid is a synthetic purine derivative intended for research use only in biochemical and pharmacological studies. This compound serves as a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel nucleoside and nucleotide analogs. Its structure, featuring a purine core linked to a butanoic acid side chain via a thioether bond, allows it to be utilized in probing enzyme mechanisms or as a precursor for developing potential inhibitors . Purine-based compounds analogous to this reagent are of significant interest in several research areas. Structurally similar molecules are employed as chemical probes to study complex disease mechanisms. For instance, modified purines have been developed as clickable chemical probes to detect pathologic protein assemblies known as epichaperomes, which are important targets in neurodegenerative diseases like Alzheimer's and Parkinson's . Furthermore, related purine-thioether scaffolds have been investigated in the discovery of bisubstrate inhibitors for enzymes such as Nicotinamide N-Methyltransferase (NNMT), an enzyme with implicated roles in various cancers and metabolic disorders . Researchers can use this compound to explore its integration into specific enzymatic pathways or to develop labeled compounds for metabolic tracing in cell cultures .

Properties

Molecular Formula

C13H19N5O2S

Molecular Weight

309.39 g/mol

IUPAC Name

2-(6-amino-9-butylpurin-8-yl)sulfanylbutanoic acid

InChI

InChI=1S/C13H19N5O2S/c1-3-5-6-18-11-9(10(14)15-7-16-11)17-13(18)21-8(4-2)12(19)20/h7-8H,3-6H2,1-2H3,(H,19,20)(H2,14,15,16)

InChI Key

QUZOVLWZZUNHAN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1SC(CC)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid typically involves the reaction of a purine derivative with a butanoic acid derivative under specific conditions. One common method involves the use of thiol-ene click chemistry, where a thiol group reacts with an alkene to form a thioether bond . The reaction conditions often include the use of a catalyst, such as a photoinitiator, and may require specific temperature and pH conditions to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired product but often include specific temperatures, pH levels, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers .

Scientific Research Applications

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural homology with other purine-thioether-carboxylic acid derivatives, differing primarily in substituents at the purine’s 9-position and the length of the carboxylic acid chain. Key analogs include:

2-((6-Amino-9-benzyl-9H-purin-8-yl)thio)propanoic acid (CAS: 632300-63-1) : 9-Substituent: Benzyl (C₆H₅CH₂) instead of butyl. Carboxylic Acid Chain: Propanoic acid (C3) vs. butanoic acid (C4). Molecular Formula: C₁₅H₁₆N₅O₂S.

2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid (CAS: 499114-53-3) : 9-Substituent: 2-Phenoxyethyl (C₆H₅OCH₂CH₂) instead of butyl. Carboxylic Acid Chain: Propanoic acid (C3). Molecular Formula: C₁₆H₁₇N₅O₃S.

Physicochemical Properties

Property Target Compound 9-Benzyl Analog 9-(2-Phenoxyethyl) Analog
Molecular Weight ~309 g/mol ~330 g/mol 359.40 g/mol
Lipophilicity Moderate (butyl group) High (benzyl group) Moderate (phenoxyethyl group)
Polarity Moderate (thioether, -COOH) Low (benzyl reduces polarity) Moderate (phenoxy adds polarity)
Potential Solubility Limited in water, better in DMSO Poor in water Moderate in polar solvents

Functional Implications

  • Butyl vs. The phenoxyethyl group in introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity.
  • Carboxylic Acid Chain Length: The butanoic acid chain (C4) in the target compound may offer greater conformational flexibility compared to propanoic acid (C3) in analogs, influencing binding to enzymatic active sites.

Research Findings (Limitations)

While structural and physicochemical data are well-defined for these compounds, the provided evidence lacks explicit biological or pharmacological studies. For example:

  • No kinetic data (e.g., IC₅₀ values) for enzyme inhibition.
  • No solubility or stability profiles under physiological conditions.

Biological Activity

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid, also known by its CAS number 436086-77-0, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.

The molecular formula for this compound is C13H19N5O2S, with a molecular weight of 253.28 g/mol. The structure includes a purine derivative linked to a butanoic acid moiety through a thioether bond, which may influence its biological properties.

PropertyValue
CAS Number436086-77-0
Molecular FormulaC13H19N5O2S
Molecular Weight253.28 g/mol
Storage ConditionsDark place, Inert atmosphere, 2-8°C

The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways, similar to other purine derivatives .

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated IC50 values ranging from 3 to 39 μM depending on the specific cell line tested. The compound exhibited significant antiproliferative effects, leading to decreased cell viability and increased apoptosis rates .

Case Studies

  • Study on Cancer Cell Lines : A study focused on a series of purine derivatives including our compound showed promising results in inducing cell death in multiple cancer types. The lead compound demonstrated enhanced efficacy when used in combination with established chemotherapeutics like fludarabine, indicating potential for synergistic effects .
  • In Vivo Experiments : In vivo testing revealed that while the compound exhibited some antitumoral activity, further optimization is needed to enhance its effectiveness and reduce toxicity. The research highlighted the importance of developing water-soluble prodrugs to improve bioavailability and therapeutic outcomes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)butanoic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 8-position of a 6-aminopurine scaffold. For example:

Alkylation : React 6-amino-8-mercapto-9H-purine with 1-bromobutane in the presence of a base (e.g., DIPEA) to introduce the 9-butyl group .

Thioether Formation : Treat the intermediate with 2-bromobutanoic acid under basic conditions to form the thioether linkage .

  • Key Considerations : Optimize reaction temperature (e.g., 110°C in 1-butanol) and stoichiometry to minimize byproducts . Purify via column chromatography (chloroform/acetone, 4:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR for butyl and thioether protons, ¹³C-NMR for carbonyl groups) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) .

HPLC : Assess purity using reverse-phase C18 columns with UV detection at 260 nm (purine absorbance) .

  • Data Interpretation : Compare spectral data with computational predictions (e.g., InChIKey: SUPKOOSCJHTBAH-UHFFFAOYSA-N for analogous purines) .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days) .

Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.

  • Key Findings : Thioether bonds are prone to oxidation; stability may improve under inert atmospheres .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate its biological activity?

  • Methodological Answer :

Analog Synthesis : Modify the butyl chain (e.g., replace with benzyl or cyclohexyl) or thioether linker (e.g., vary alkyl length) .

In Vitro Assays : Test inhibition of purine-dependent enzymes (e.g., adenosine deaminase) at 10–100 μM concentrations .

Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target proteins .

  • Data Interpretation : Correlate IC₅₀ values with substituent hydrophobicity (logP) for SAR insights .

Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer :

Empirical Solubility Testing : Use shake-flask method in water, DMSO, and ethanol. Compare with computational predictions (e.g., ALOGPS) .

Reactivity Profiling : Conduct controlled reactions (e.g., oxidation with H₂O₂) to identify labile functional groups .

  • Case Study : If solubility conflicts arise, verify via nephelometry and cross-reference with multiple sources (e.g., PubChem vs. experimental data) .

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